molecular formula C12H8 B095080 1-Ethynylnaphthalene CAS No. 15727-65-8

1-Ethynylnaphthalene

Cat. No.: B095080
CAS No.: 15727-65-8
M. Wt: 152.19 g/mol
InChI Key: MCZUXEWWARACSP-UHFFFAOYSA-N
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Description

1-Ethynylnaphthalene can be prepared from 1-acetonaphthone or 1-naphthyl-2-trimethylsilylacetylene.

Scientific Research Applications

  • Inhibition of Cytochrome P450 Enzymes : 2-Ethynylnaphthalene (a closely related compound) is known for its inhibitory effects on CYP2B4, a cytochrome P450 enzyme. It exhibits both reversible and irreversible inhibition, with the degree of inhibition dependent on substrate size and molecular properties (Cheng, Harris, Reed, & Backes, 2007).

  • Photopolymerization : 1,4-Diethynylnaphthalene, which includes the 1-ethynylnaphthalene unit, can be polymerized upon UV irradiation to form a polyene polymer. This demonstrates the potential of ethynylnaphthalene derivatives in the synthesis of specialized polymers (Rohde & Wegner, 1978).

  • Study of Enzymatic Interactions : Research on 2-ethynylnaphthalene has provided insights into the mechanism of enzyme-inhibitor interactions, especially related to the size of substrate molecules and their effect on reversible inhibition (Cheng, Harris, Reed, & Backes, 2007).

  • Structural Analysis of Polymers : The study of helical poly(2-ethynylnaphthalenes) showcases the different physical properties these polymers can exhibit, such as color changes, which are influenced by their helical structure (Mawatari et al., 2014).

  • Chemical Modification Studies : 2-Ethynylnaphthalene has been used to study chemical modifications of cytochrome P450 enzymes. These studies help in understanding the interaction of chemicals with these enzymes, which are crucial in drug metabolism (Yun et al., 1992).

  • Synthesis of Polyacetylenes : Ethynylnaphthalene derivatives are used in the synthesis of deeply colored soluble polyacetylenes, demonstrating their utility in creating specialized polymeric materials (Yamaguchi, Hirama, & Nishihara, 1992).

Safety and Hazards

1-Ethynylnaphthalene is classified as a flammable liquid and vapour (Hazard statements H226) . It is recommended to avoid breathing vapours, mist or gas, and to remove all sources of ignition . It is also advised to beware of vapours accumulating to form explosive concentrations .

Mechanism of Action

Target of Action

The primary target of 1-Ethynylnaphthalene is cytochrome P450 1B1 . Cytochrome P450 1B1 is an enzyme that plays a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

This compound acts as a selective inhibitor of cytochrome P450 1B1 This means it binds to this enzyme and reduces its activity

Biochemical Analysis

Biochemical Properties

1-Ethynylnaphthalene interacts with the enzyme cytochrome P450 1B1 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics. The interaction between this compound and cytochrome P450 1B1 is selective, indicating that the compound may have a specific affinity for this enzyme .

Molecular Mechanism

This compound acts as a selective inhibitor of cytochrome P450 1B1 . This suggests that the compound may bind to this enzyme, thereby inhibiting its activity. The exact molecular mechanism, including the nature of the binding interaction and the resulting changes in gene expression, is yet to be fully understood.

Metabolic Pathways

This compound interacts with the enzyme cytochrome P450 1B1 , suggesting that it may be involved in the metabolic pathways associated with this enzyme

Properties

IUPAC Name

1-ethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUXEWWARACSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31961-12-3
Record name Naphthalene, 1-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31961-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90935650
Record name 1-Ethynylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15727-65-8
Record name 1-Ethynylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15727-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-ethynyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethynylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynylnaphthalene
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Synthesis routes and methods

Procedure details

Dimethylhydroxymethyl-1-naphthylacetylene (898 mg, 4.27 mmol) and NaOH (239 mg, KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98% article, 5.98 mmol) were placed in a 30 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 20 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 30 minutes. Diethyl ether was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=100/0→1/10) using silica gel to give 577 mg of the desired compound as a yellow solid (yield: 88.8%).
Name
Dimethylhydroxymethyl-1-naphthylacetylene
Quantity
898 mg
Type
reactant
Reaction Step One
Name
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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